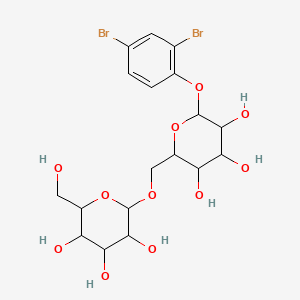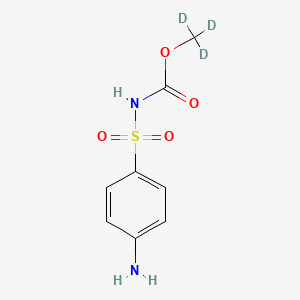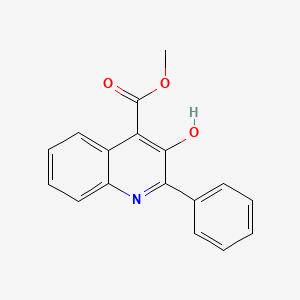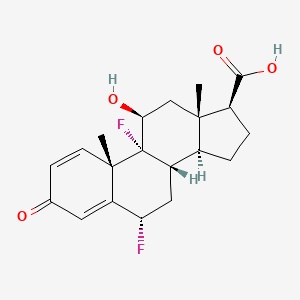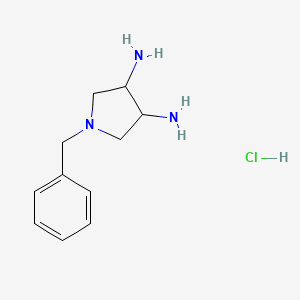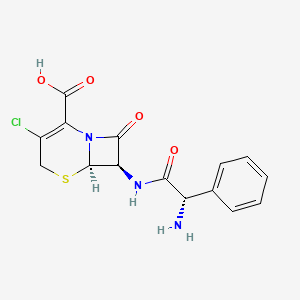
(7S)-Cefaclor Hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7S)-Cefaclor Hydrate is a second-generation cephalosporin antibiotic. It is a semi-synthetic derivative of cephalosporin C, which is derived from the fungus Acremonium. This compound is known for its broad-spectrum antibacterial activity, making it effective against a variety of Gram-positive and Gram-negative bacteria. It is commonly used to treat infections such as pneumonia, urinary tract infections, and skin infections.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7S)-Cefaclor Hydrate involves several steps, starting from the core cephalosporin structure. The key steps include:
Cyclization: Formation of the β-lactam ring, which is crucial for the antibiotic activity.
Hydration: Conversion of the compound to its hydrate form.
Industrial Production Methods
Industrial production of this compound typically involves fermentation followed by chemical modification. The fermentation process produces the cephalosporin nucleus, which is then chemically modified to introduce the desired side chains and convert it to the hydrate form. The process is optimized for high yield and purity, ensuring the compound meets pharmaceutical standards.
化学反応の分析
Types of Reactions
(7S)-Cefaclor Hydrate undergoes several types of chemical reactions, including:
Hydrolysis: The β-lactam ring can be hydrolyzed by β-lactamase enzymes, leading to the inactivation of the antibiotic.
Oxidation and Reduction: These reactions can modify the side chains, potentially altering the compound’s activity.
Substitution: Nucleophilic substitution reactions can occur at the acyl side chain, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of β-lactamase enzymes or under acidic conditions.
Oxidation: Can be carried out using oxidizing agents such as hydrogen peroxide.
Reduction: Often involves reducing agents like sodium borohydride.
Substitution: Requires nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include hydrolyzed derivatives, oxidized or reduced forms, and substituted analogs. These products can have varying degrees of antibacterial activity.
科学的研究の応用
(7S)-Cefaclor Hydrate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study β-lactam antibiotics and their interactions with enzymes.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Investigated for its efficacy in treating various bacterial infections and its potential use in combination therapies.
Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems.
作用機序
The mechanism of action of (7S)-Cefaclor Hydrate involves the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to the weakening of the cell wall and ultimately the lysis and death of the bacterial cell. The molecular targets include PBPs, and the pathways involved are those related to cell wall biosynthesis.
類似化合物との比較
Similar Compounds
Cefuroxime: Another second-generation cephalosporin with a similar spectrum of activity.
Cefotetan: A second-generation cephalosporin with additional activity against anaerobic bacteria.
Cefprozil: Known for its oral bioavailability and effectiveness against respiratory tract infections.
Uniqueness
(7S)-Cefaclor Hydrate is unique due to its specific side chain modifications, which confer distinct pharmacokinetic properties and a broad spectrum of activity. It is particularly effective against certain strains of bacteria that are resistant to other cephalosporins.
特性
分子式 |
C15H14ClN3O4S |
|---|---|
分子量 |
367.8 g/mol |
IUPAC名 |
(6R,7R)-7-[[(2S)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C15H14ClN3O4S/c16-8-6-24-14-10(13(21)19(14)11(8)15(22)23)18-12(20)9(17)7-4-2-1-3-5-7/h1-5,9-10,14H,6,17H2,(H,18,20)(H,22,23)/t9-,10+,14+/m0/s1 |
InChIキー |
QYIYFLOTGYLRGG-IMSIIYSGSA-N |
異性体SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@H](C3=CC=CC=C3)N)C(=O)O)Cl |
正規SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



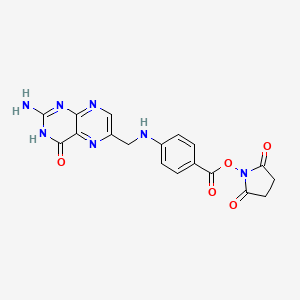
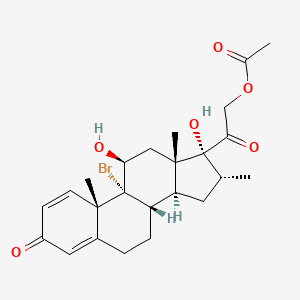

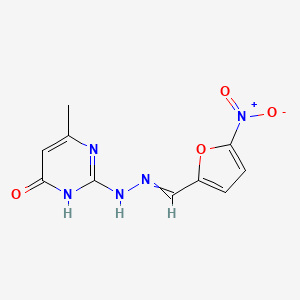

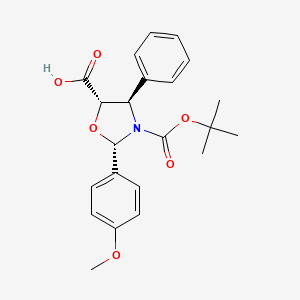
![tert-butyl N-[(3R)-2-oxothiolan-3-yl]carbamate](/img/structure/B13841288.png)

